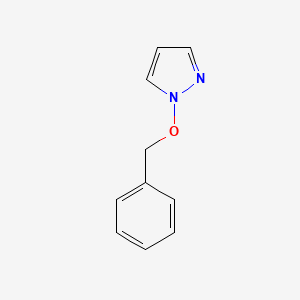

1-(Benzyloxy)-1H-pyrazole

概要

説明

1-(Benzyloxy)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a phenylmethoxy group. This compound is part of the broader class of pyrazoles, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .

準備方法

The synthesis of 1-(Benzyloxy)-1H-pyrazole can be achieved through several routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.

化学反応の分析

1-(Benzyloxy)-1H-pyrazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts such as ruthenium.

Common reagents and conditions for these reactions include bromine, oxygen, DMSO, hydrogen gas, and copper powder. The major products formed from these reactions are various substituted pyrazoles, which can be further utilized in different applications.

科学的研究の応用

Pharmacological Activities

1-(Benzyloxy)-1H-pyrazole and its derivatives exhibit a range of pharmacological activities, making them valuable in medicinal chemistry. Some of the notable activities include:

- Anticancer Activity : Certain derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have shown efficacy as MEK inhibitors, which are crucial in cancer treatment pathways .

- Monoamine Oxidase Inhibition : Compounds bearing a benzyloxy substituent have been identified as potent inhibitors of monoamine oxidase B (MAO-B). Studies indicate that these compounds exhibit competitive and reversible inhibition, which is beneficial for treating neurodegenerative diseases like Parkinson's . The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups enhance MAO-B inhibition, highlighting the potential for developing new therapeutic agents .

- Analgesic Properties : Research has demonstrated that pyrazole derivatives possess antinociceptive effects. For example, modifications at various positions on the pyrazole ring can optimize interactions with opioid receptors, enhancing pain relief efficacy .

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves several chemical reactions:

- Iodine-Magnesium Exchange : This method has been employed to create 4-substituted 1-(benzyloxy)-pyrazoles. The process allows for the introduction of various substituents on the pyrazole ring, facilitating the exploration of different biological activities .

- Diverse Substitutions : The introduction of different functional groups at specific positions on the pyrazole structure can significantly alter its biological activity. For instance, halogen substitutions have been noted to enhance MAO-B inhibition potency .

Case Studies and Findings

Several studies have documented the applications and efficacy of this compound derivatives:

- Anticancer Research : A study focusing on the anticancer activity of benzyloxy-substituted pyrazoles found that certain compounds exhibited significant inhibitory effects on prostate cancer cell lines. These findings suggest that such derivatives could be further developed into effective cancer therapeutics .

- Neuroprotective Effects : In vitro studies have shown that compounds with benzyloxy substitutions are not only potent MAO-B inhibitors but also demonstrate low neurotoxicity in neuronal cell lines. This characteristic is crucial for developing drugs aimed at treating neurodegenerative disorders .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 1-(Benzyloxy)-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can act as a weak base or acid, depending on the nature of its substituent groups . This property allows it to participate in proton transfer reactions, influencing its reactivity and biological activity. The tautomerism exhibited by pyrazoles also plays a crucial role in their mechanism of action, as it affects their structural and chemical properties .

類似化合物との比較

1-(Benzyloxy)-1H-pyrazole can be compared with other similar compounds, such as:

1H-Pyrazole, 1-phenyl-: This compound lacks the phenylmethoxy group, which can influence its reactivity and applications.

1H-Pyrazole, 1-(3-(phenylmethoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

1-(Benzyloxy)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of phenylhydrazine with appropriate aldehydes or ketones. The general synthetic pathway involves:

- Formation of the pyrazole ring : Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Substitution : Introduction of the benzyloxy group via nucleophilic substitution reactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

- In vitro Studies : Compounds containing the pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), cervical (SiHa), and prostate (PC-3) cancers. In one study, a series of pyrazole derivatives exhibited IC50 values ranging from 10 to 30 µM against these cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that these compounds bind effectively to the colchicine site on tubulin .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 25 |

| This compound | SiHa | 20 |

| This compound | PC-3 | 15 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies indicate that compounds like this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2:

- In vivo Studies : In animal models, these compounds demonstrated significant reduction in carrageenan-induced paw edema, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

Research has also explored the antimicrobial effects of pyrazoles. For example:

- Bacterial Inhibition : Some derivatives have shown effectiveness against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 50-200 µg/mL .

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

- Study on Breast Cancer : A clinical trial assessed a novel pyrazole derivative's ability to reduce tumor size in patients with metastatic breast cancer. Results indicated a significant decrease in tumor markers after treatment .

- Anti-inflammatory Effects in Rheumatoid Arthritis : A double-blind study found that patients treated with a benzyloxy-substituted pyrazole experienced reduced joint swelling and pain compared to controls, highlighting its therapeutic potential in chronic inflammatory conditions .

特性

IUPAC Name |

1-phenylmethoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-5-10(6-3-1)9-13-12-8-4-7-11-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEPQBYKPDAGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434833 | |

| Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100159-47-5 | |

| Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。